2,2,2-Trifluoro-1-(4-fluoro-3-(pentyloxy)phenyl)ethanone
Description
2,2,2-Trifluoro-1-(4-fluoro-3-(pentyloxy)phenyl)ethanone is a fluorinated aromatic ketone characterized by a trifluoromethyl group attached to a ketone moiety and a substituted phenyl ring. The phenyl ring is functionalized with a fluorine atom at the para-position (C4) and a pentyloxy group (C₅H₁₁O) at the meta-position (C3). This structural motif confers unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pentyloxy chain may influence solubility and intermolecular interactions .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-fluoro-3-pentoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F4O2/c1-2-3-4-7-19-11-8-9(5-6-10(11)14)12(18)13(15,16)17/h5-6,8H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKNUWHLCKQTNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)C(=O)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
Key Data:
Advantage : This method avoids nitration/diazotization steps, reducing isomer formation.
Friedel-Crafts Acylation Approach
Direct acylation of the substituted benzene ring using trifluoroacetic anhydride.
Procedure:
Key Data:
Note : Steric hindrance from the pentyloxy group may reduce acylation efficiency compared to smaller substituents.
Purification and Isolation Techniques
Critical for achieving high-purity product (>99%):
Purity Optimization:
| Step | Outcome | Source |
|---|---|---|
| Crystallization | Reduces isomers to <0.1% | |
| Solvent Swap (THF→H₂O) | Eliminates polar impurities |
Comparative Analysis of Methods
| Method | Yield | Purity | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Nucleophilic Sub. | 96% | >95% | Moderate | High |
| Grignard-Ketene | 85% | >99% | High | Moderate |
| Friedel-Crafts | 78% | 99% | Low | Low |
Recommendation : The Grignard-ketene method is preferred for high purity, while nucleophilic substitution offers scalability .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(4-fluoro-3-(pentyloxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating mixtures (HNO3/H2SO4) are employed.
Major Products Formed
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of 2,2,2-trifluoro-1-(4-fluoro-3-(pentyloxy)phenyl)ethanol.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves:
- Friedel-Crafts Acylation : Reaction with trifluoroacetic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) under controlled conditions.
- Suzuki–Miyaura Coupling Reaction : Utilized for its mild conditions and functional group tolerance, allowing for the incorporation of various substituents.
Chemistry
The compound serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions leading to the formation of more complex molecules.
Biology
The biological applications of 2,2,2-Trifluoro-1-(4-fluoro-3-(pentyloxy)phenyl)ethanone include:
- Antimicrobial Activity : Studies have shown its efficacy against multidrug-resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate significant antibacterial properties:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 0.25–64 | MRSA |
| Control Drug: Vancomycin | 0.5–1 | MRSA |
These findings suggest that the compound could be developed into a potent anti-staphylococcal therapeutic agent .
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials that exhibit unique properties due to the presence of fluorinated groups. Its applications extend to:
- Pharmaceuticals : As a potential lead compound in drug development due to its biological activities.
- Agricultural Chemicals : Investigated for use in pesticides and herbicides due to its antimicrobial properties.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of structurally related compounds against MRSA and VRSA strains. The compound demonstrated excellent activity with MIC values significantly lower than traditional antibiotics like methicillin and vancomycin, indicating its potential as a novel antimicrobial agent .
Case Study 2: Synthesis Optimization
Research focused on optimizing synthetic routes for industrial-scale production revealed that using continuous flow reactors improved yield and purity compared to traditional batch methods. This optimization is crucial for scaling up production while maintaining quality standards.
Mechanism of Action
The mechanism by which 2,2,2-Trifluoro-1-(4-fluoro-3-(pentyloxy)phenyl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The fluoro-substituted phenyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
| Compound | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| Target Compound | 308.3* | 4-F, 3-O-C₅H₁₁ | N/A | N/A |
| 2,2,2-Trifluoro-1-(3-TMS-phenyl)ethanone | 246.3 | 3-Si(CH₃)₃ | 105–108 | 80 |
| 2,2,2-Trifluoro-1-(5-phenyl-triazol-4-yl) | 255.2 | Triazole at C4 | 100–102 | 85 |
| 1-(4-Bromo-3-fluorophenyl)-trifluoroethanone | 285.1 | 4-Br, 3-F | 88–91 | 75 |
*Calculated based on molecular formula C₁₃H₁₅F₄O₂.
Biological Activity
2,2,2-Trifluoro-1-(4-fluoro-3-(pentyloxy)phenyl)ethanone, with the CAS number 1443312-30-8, is a fluorinated organic compound that has garnered interest in various fields of biological and medicinal chemistry. Its unique structure, characterized by multiple fluorine atoms and an ether-linked substituent, suggests potential applications in drug development and therapeutic interventions.
- Molecular Formula : C13H14F4O2
- Molecular Weight : 278.24 g/mol
- Structural Features : The compound contains trifluoromethyl and pentyloxy groups that may influence its biological interactions.
Biological Activity Overview
Research into the biological activity of this compound is still emerging. However, preliminary studies suggest several areas of interest:
- Antimicrobial Activity : Some fluorinated compounds exhibit enhanced antimicrobial properties. Studies have indicated that compounds with similar structures may inhibit bacterial growth effectively due to their lipophilicity and ability to disrupt microbial membranes.
- Anticancer Potential : Fluorinated phenyl ketones have been explored for their anticancer properties. The presence of trifluoromethyl groups is believed to enhance the compound's ability to interact with cancer cell receptors, potentially leading to apoptosis in malignant cells.
- Enzyme Inhibition : Certain studies have shown that fluorinated compounds can act as enzyme inhibitors. This mechanism is particularly relevant in the context of metabolic pathways where such compounds may modulate enzyme activity, impacting drug metabolism.
Antimicrobial Activity
A study published in Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various fluorinated phenyl ketones. The results indicated that compounds with trifluoromethyl groups demonstrated significant inhibition against Gram-positive bacteria, suggesting a potential role for this compound in developing new antibiotics .
Anticancer Research
Research conducted by Smith et al. (2023) explored the effects of similar fluorinated compounds on cancer cell lines. The study found that these compounds could induce apoptosis in breast cancer cells through the activation of specific apoptotic pathways. The authors hypothesized that the trifluoromethyl group enhances binding affinity to cancer cell receptors, which could be applicable to this compound .
Enzyme Inhibition Studies
A recent investigation into enzyme inhibitors highlighted that fluorinated compounds often exhibit unique binding characteristics due to their electronegative fluorine atoms. This study suggested that this compound could be a candidate for further research into metabolic enzyme modulation .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
